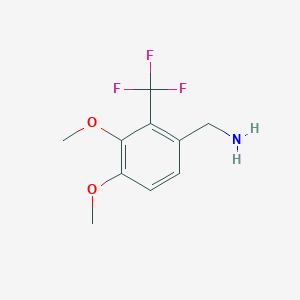
(3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanamine is an organic compound with the molecular formula C10H12F3NO2 It is characterized by the presence of methoxy groups at the 3 and 4 positions, a trifluoromethyl group at the 2 position, and an amine group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanamine typically involves the introduction of the trifluoromethyl group and methoxy groups onto the benzene ring, followed by the formation of the methanamine group. One common method involves the use of trifluoromethylation reagents and methoxylation reactions under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for research and commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
(3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce different amine derivatives. Substitution reactions can lead to a variety of functionalized benzene derivatives.
Aplicaciones Científicas De Investigación
(3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(4-Trifluoromethylphenyl)methanamine: Similar structure but lacks the methoxy groups.
(3,4-Dimethoxyphenyl)methanamine: Similar structure but lacks the trifluoromethyl group.
(2-Trifluoromethylphenyl)methanamine: Similar structure but lacks the methoxy groups.
Uniqueness
(3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanamine is unique due to the combination of methoxy and trifluoromethyl groups on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Propiedades
Fórmula molecular |
C10H12F3NO2 |
|---|---|
Peso molecular |
235.20 g/mol |
Nombre IUPAC |
[3,4-dimethoxy-2-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C10H12F3NO2/c1-15-7-4-3-6(5-14)8(9(7)16-2)10(11,12)13/h3-4H,5,14H2,1-2H3 |
Clave InChI |
JYFPTNZEXBIFLV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)CN)C(F)(F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13008084.png)
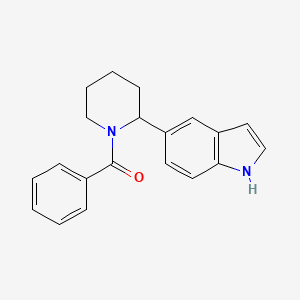
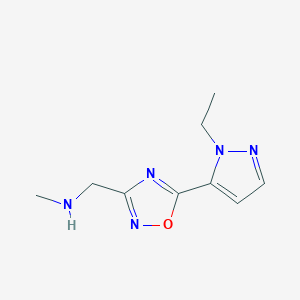

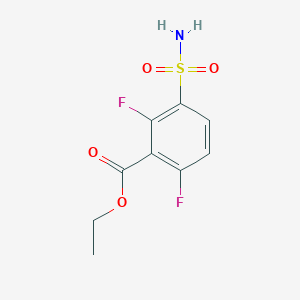
![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B13008129.png)
![5-Methylbenzo[d]isothiazole](/img/structure/B13008134.png)
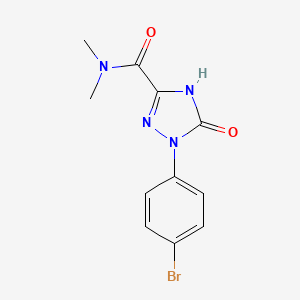
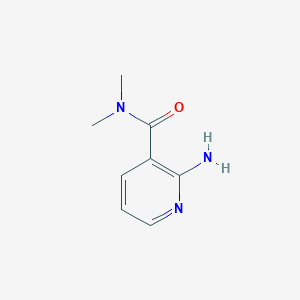

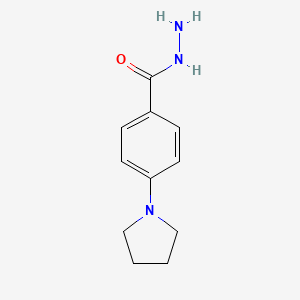
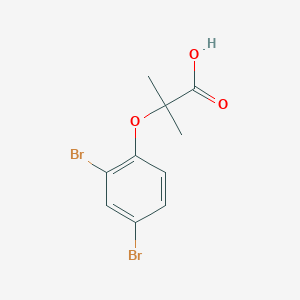
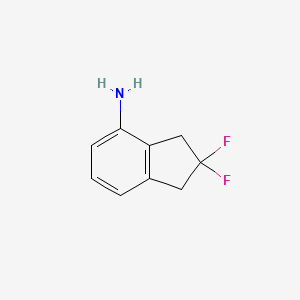
![(NE)-N-[2,2,2-trifluoro-1-(furan-2-yl)ethylidene]hydroxylamine](/img/structure/B13008169.png)
